molecular formula C7H9Cl2NOS B13145367 3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol

3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol

Cat. No.: B13145367
M. Wt: 226.12 g/mol
InChI Key: TXGNXQGNDHBUKY-UHFFFAOYSA-N
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Description

3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C₇H₉Cl₂NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available.

    Nucleophilic Substitution: The thiophene derivative undergoes nucleophilic substitution with a suitable amino alcohol, such as 3-amino-1-propanol, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the thiophene ring or the amino group.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.

    3-Amino-1-(2,5-dichlorothiophen-3-yl)-2-methylpropan-1-ol: A methylated derivative with potentially different biological activity and chemical reactivity.

Uniqueness

3-Amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C7H9Cl2NOS

Molecular Weight

226.12 g/mol

IUPAC Name

3-amino-1-(2,5-dichlorothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H9Cl2NOS/c8-6-3-4(7(9)12-6)5(11)1-2-10/h3,5,11H,1-2,10H2

InChI Key

TXGNXQGNDHBUKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(CCN)O)Cl)Cl

Origin of Product

United States

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